Cas no 1089280-66-9 (1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene)
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene
- WGZSTQPRYUSALF-UHFFFAOYSA-N
- AK326989
- SY041470
- 4-chloro-5-fluoro-2-nitrophenyl methyl ether
- 1-Chloro-2-fluoro-4-(methyloxy)-5-nitrobenzene
- SCHEMBL310330
- DS-11937
- AKOS027327801
- MFCD11847613
- A920420
- EN300-304145
- DB-097903
- CS-0042593
- 1-Chloro-2-fluoro-4-methoxy-5-nitro-benzene
- AMY13921
- 1089280-66-9
- 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
-
- MDL: MFCD11847613
- Inchi: 1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
- InChI Key: WGZSTQPRYUSALF-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1)[N+](=O)[O-])OC)F
Computed Properties
- Exact Mass: 204.9941989g/mol
- Monoisotopic Mass: 204.9941989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55
- XLogP3: 2.5
Experimental Properties
- Boiling Point: 273.3℃ at 760 mmHg
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM247671-1g |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 95+% | 1g |
$153 | 2021-06-16 | |
| Chemenu | CM247671-5g |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 95+% | 5g |
$421 | 2021-06-16 | |
| Chemenu | CM247671-10g |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 95+% | 10g |
$701 | 2021-06-16 | |
| TRC | C369903-10mg |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C369903-50mg |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 50mg |
$ 185.00 | 2022-04-28 | ||
| TRC | C369903-100mg |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 100mg |
$ 275.00 | 2022-04-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK002-250mg |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 97% | 250mg |
346CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK002-1g |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 97% | 1g |
898.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK002-5g |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 97% | 5g |
4463CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HK002-50mg |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene |
1089280-66-9 | 97% | 50mg |
79.0CNY | 2021-07-10 |
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene Suppliers
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS No. 1089280-66-9)
The compound 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS No. 1089280-66-9) is a highly substituted aromatic compound with a unique combination of functional groups. This compound is of significant interest in the fields of organic chemistry, pharmacology, and materials science due to its versatile reactivity and potential applications in drug design and advanced materials. The molecule features a benzene ring with substituents at positions 1, 2, 4, and 5, including a chlorine atom, a fluorine atom, a methoxy group (-OCH3), and a nitro group (-NO2). These substituents impart distinct electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.
Recent studies have highlighted the importance of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents by exploiting its ability to undergo nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups like the nitro and fluorine atoms enhances the reactivity of the benzene ring, facilitating such transformations. Moreover, the methoxy group introduces electron-donating effects, which can be strategically used to modulate the reactivity and selectivity of subsequent reactions.
In terms of synthesis, 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene can be prepared through various routes, including multi-step substitution reactions or directed metallation strategies. One notable approach involves the sequential introduction of substituents onto a benzene ring using directing groups to control regioselectivity. For example, the nitration step is typically performed under controlled conditions to ensure the nitro group occupies the desired position relative to other substituents.
The physical properties of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene are also worth mentioning. It has a molecular weight of approximately 273 g/mol and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its melting point is around 150°C, making it suitable for use in high-throughput screening processes where thermal stability is required.
From an environmental perspective, understanding the fate and transport of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has shown that this compound undergoes rapid degradation under UV light due to the presence of conjugated electron-withdrawing groups that facilitate photochemical cleavage. This property makes it less persistent in aquatic environments compared to other chlorinated aromatic compounds.
In conclusion, 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS No. 1089280-66-9) stands out as a versatile aromatic compound with diverse applications across multiple disciplines. Its unique combination of functional groups and reactivity make it an invaluable tool for chemists seeking to design novel molecules with tailored properties.
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